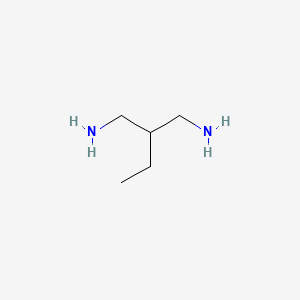

2-(氨甲基)丁-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Aminomethyl)butan-1-amine is an organic compound with the molecular formula C5H14N2 . It is classified as a primary amine , which means it has two hydrogen atoms and one alkyl group attached to the nitrogen atom .

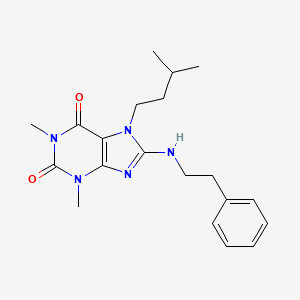

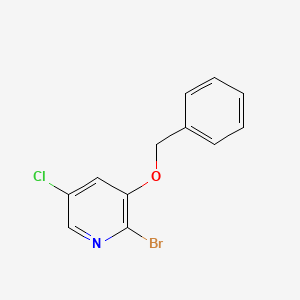

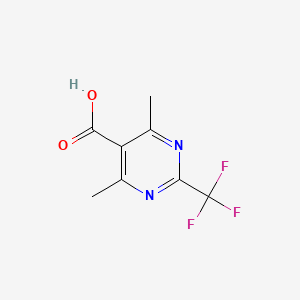

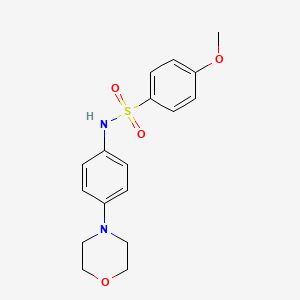

Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)butan-1-amine consists of a butan-1-amine molecule with an additional aminomethyl group attached to the second carbon atom . The nitrogen atom in amines is sp3 hybridized, with its three substituents and one lone pair of electrons occupying the corners of a tetrahedron .Chemical Reactions Analysis

Amines, including 2-(Aminomethyl)butan-1-amine, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also participate in S N 2 reactions with alkyl halides .科学研究应用

聚合过程:一项研究调查了三官能胺与 1,4-丁二醇二丙烯酸酯的迈克尔加成聚合。2-(氨甲基)丁-1-胺和类似胺用于通过特定反应序列形成线性聚(氨基酯),证明了这些胺在聚合物化学中的重要性 (Wu et al., 2004).

生物催化合成:使用胺脱氢酶的短手性烷基胺的生物催化合成突出了 2-(氨甲基)丁-1-胺在生产小 2-氨基烷烃中的效用。这在化学工业中对于合成各种药物具有重要意义 (Laurine Ducrot et al., 2021).

溶液相合成:对溶液相合成及其在细胞生物测定中的应用的研究探索了丁-1-胺和相关化合物在酰胺键形成中的用途,表明 2-(氨甲基)丁-1-胺在开发潜在治疗化合物中的相关性 (L. Chiang et al., 2009).

生物基聚合物:对包括 2-(氨甲基)丁-1-胺在内的生物基胺的综述重点关注了它们的合成和用作各种聚合物的单体的用途,突出了它们在汽车和航空航天等不同应用中日益增长的兴趣 (V. Froidevaux et al., 2016).

酶促动力学拆分:在高温下对包括 2-氨基-4-苯基丁烷在内的伯胺的酶促动力学拆分的研究表明 2-(氨甲基)丁-1-胺在生产对映体纯化合物的潜力,这对药物合成很重要 (M. Nechab et al., 2007).

作用机制

Target of Action

2-(Aminomethyl)butan-1-amine, also known as 1,3-Propanediamine, 2-ethyl , is a primary aliphatic amine . It is a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . The primary targets of this compound are bacterial membranes .

Mode of Action

The compound interacts with bacterial membranes, promoting membrane permeability . This increased permeability allows antibiotics to reach their intracellular targets more effectively . The compound’s mode of action is thought to be the last frontier in antibacterial development due to its low propensity for resistance emergence and rapid bactericidal effect .

Biochemical Pathways

For instance, they are involved in the synthesis of proteins, alkaloids, and amines, among other biological molecules .

Pharmacokinetics

The compound’s boiling point is reported to be between 176-178 °c , and it has a molecular weight of 102.18 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of 2-(Aminomethyl)butan-1-amine is the increased permeability of bacterial membranes, which enhances the efficacy of antibiotics . This leads to a rapid bactericidal effect and a low propensity for resistance emergence .

属性

IUPAC Name |

2-ethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-5(3-6)4-7/h5H,2-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXTZKCNKVYLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2462269.png)

![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2462283.png)